molecular formula C26H28N2O8 B1229522 4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester

4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester

Cat. No.: B1229522
M. Wt: 496.5 g/mol
InChI Key: ARJBZCFGAHBHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester is a member of isoflavones.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of compounds related to 4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid involves intricate chemical processes. For instance, a study by Kowalski et al. (2009) focused on synthesizing W(CO)5 complexes of related compounds using an AlCl3-catalyzed Friedel–Crafts reaction, demonstrating a method for labeling amino acids Kowalski et al., 2009.

  • Chemical Behaviors and Reactions : The chemical behaviors of similar compounds have been studied extensively. For example, the aminolysis and hydrolysis of chromonyl oxazolones leading to novel chromones were explored by Jones (1981), highlighting the versatility of these compounds in synthesizing various derivatives Jones, 1981.

Potential Biological and Medicinal Applications

  • Antimicrobial Activity : The potential antimicrobial activities of compounds containing similar structures have been explored. For instance, a study by El-Fattah (1998) investigated the synthesis of derivatives with the coumarin moiety, known for antimicrobial properties El-Fattah, 1998.

  • Bioactive Compounds Identification : Research by Ubaid et al. (2017) on the methanolic extract of Trogoderma granarium identified various compounds including Pentanoic acid, 1,1-dimethylpropyl ester, showing the potential for discovering bioactive compounds in related chemical structures Ubaid et al., 2017.

Chemical Synthesis and Industrial Applications

  • Improved Synthesis Techniques : The synthesis of related compounds has been improved for industrial applications, as demonstrated by Peng Chu-he (2012) in the preparation of 3,3-Dimethyl-4-pentenoic acid methyl ester, a key intermediate in pesticide synthesis Peng Chu-he, 2012.

Properties

Molecular Formula

C26H28N2O8

Molecular Weight

496.5 g/mol

IUPAC Name

[3-(4-nitrophenyl)-4-oxochromen-7-yl] 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C26H28N2O8/c1-15(2)12-21(27-25(31)36-26(3,4)5)24(30)35-18-10-11-19-22(13-18)34-14-20(23(19)29)16-6-8-17(9-7-16)28(32)33/h6-11,13-15,21H,12H2,1-5H3,(H,27,31)

InChI Key

ARJBZCFGAHBHDX-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester
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4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester
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4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester
Reactant of Route 4
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4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester
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4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester
Reactant of Route 6
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4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester

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